(5-Cyano-2-methylphenyl)boronic acid

Vue d'ensemble

Description

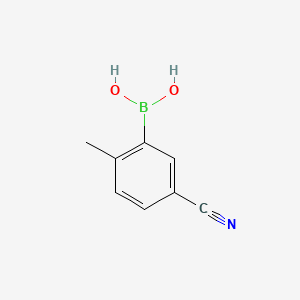

(5-Cyano-2-methylphenyl)boronic acid is an organic compound with the chemical formula C9H9BNO2. It appears as a white or almost white crystalline powder and is soluble in ethanol, dimethylformamide, and formamide, but slightly soluble in water . This compound is widely used as an intermediate and reagent in organic synthesis, particularly in catalytic cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mécanisme D'action

Target of Action

The primary target of (5-Cyano-2-methylphenyl)boronic acid is in the realm of organic synthesis, where it serves as a reagent in various chemical reactions . It is particularly used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The compound plays a significant role in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It is also involved in the synthesis of aminoalkoxybiphenylnitriles, which are used as histamine-3 receptor ligands .

Result of Action

The result of the compound’s action can be seen in the products of the reactions it participates in. For instance, it is used in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of protodeboronation, a reaction involving the removal of boron from the compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

Méthodes De Préparation

(5-Cyano-2-methylphenyl)boronic acid is typically synthesized by reacting phenylboronic acid with a cyano compound . The specific reaction conditions can be adjusted according to the desired outcome. Industrial production methods often involve the use of palladium or platinum catalysts to facilitate the cross-coupling reactions .

Analyse Des Réactions Chimiques

(5-Cyano-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: It participates in substitution reactions, particularly in the presence of palladium or platinum catalysts.

Common reagents and conditions used in these reactions include palladium or platinum catalysts, ethanol, dimethylformamide, and formamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

(5-Cyano-2-methylphenyl)boronic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a ligand in catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: It is used in the synthesis of fluorescent dyes and other biologically active compounds.

Medicine: It serves as a building block for drug molecules and is used in drug research and synthesis.

Industry: It is employed in the production of various industrial chemicals and materials.

Comparaison Avec Des Composés Similaires

(5-Cyano-2-methylphenyl)boronic acid is similar to other boronic acids, such as:

- Phenylboronic acid

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct reactivity and applications in various fields .

Activité Biologique

(5-Cyano-2-methylphenyl)boronic acid, with the chemical formula C₈H₈BNO₂, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring that includes a cyano group at the 5-position and a methyl group at the 2-position. The presence of these functional groups imparts unique chemical properties that can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through mechanisms such as:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues. This property is crucial for designing enzyme inhibitors.

- Receptor Binding : The compound may serve as a ligand for various receptors, influencing cellular signaling pathways.

- Antiviral Activity : Preliminary studies suggest that derivatives of boronic acids can exhibit antiviral properties by inhibiting viral proteases.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Suzuki Coupling Reactions : Utilizing aryl halides and boronic acids to form biaryl compounds.

- Direct Boronation : Reacting phenolic compounds with boron reagents under specific conditions.

Case Studies

- Inhibition Studies : A study demonstrated that this compound acts as an effective inhibitor of certain proteases involved in viral replication. The compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects (Table 1).

-

Cell Viability Assays : In vitro assays on various cancer cell lines showed that this compound reduced cell viability significantly compared to control groups, suggesting potential anticancer properties.

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Protease inhibition A549 10 Induction of apoptosis HepG2 20 Cell cycle arrest - Molecular Docking Studies : Molecular docking simulations indicated favorable binding interactions between this compound and key viral proteases, supporting its role as a potential antiviral agent.

Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for drug development in several areas:

- Cancer Therapy : Its ability to inhibit specific enzymes involved in tumor progression makes it a candidate for further investigation in oncology.

- Antiviral Drugs : Given its inhibitory effects on viral proteases, it may be developed into antiviral therapies targeting diseases such as HIV or hepatitis.

- Bioconjugation : The boronic acid moiety allows for selective reactions with diols, making it useful in bioconjugation strategies for drug delivery systems.

Propriétés

IUPAC Name |

(5-cyano-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDZHWUWADJUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681893 | |

| Record name | (5-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867333-43-5 | |

| Record name | (5-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.